Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which serve as its commercial sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the azulene ring structure .
Industrial Production Methods
Industrial production of guaiazulene often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes distillation and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Guaiazulene can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of guaiazulene, as well as substituted compounds with different functional groups .
Scientific Research Applications
Guaiazulene has a wide range of scientific research applications:
Chemistry: It is used as a volatile dye with a known evaporation rate to indicate the end of use of various products.
Industry: Guaiazulene is used as a cosmetic color additive approved by the U.S.
Mechanism of Action
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. It exerts its effects through its anti-inflammatory properties, which are mediated by the inhibition of specific enzymes and signaling pathways involved in inflammation . Additionally, guaiazulene’s antioxidant properties contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and aromatic properties.
Chamazulene: Another derivative of azulene, known for its anti-inflammatory properties.
Uniqueness
Guaiazulene is unique due to its specific chemical structure, which imparts distinct properties such as its dark blue color and its ability to act as a volatile dye. Its anti-inflammatory and antioxidant properties also make it valuable in various therapeutic applications .
Properties
CAS No. |
80706-95-2 |
---|---|
Molecular Formula |
C15H17Na |
Molecular Weight |
220.28 g/mol |
IUPAC Name |
sodium;4-methanidyl-1-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17.Na/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13;/h5-10H,3H2,1-2,4H3;/q-1;+1 |
InChI Key |
ZMYJUIOYOFQACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC(=C2C=C1)[CH2-])C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.